1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane
Overview
Description
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane is an organic compound characterized by the presence of a chloro group, a dimethoxyphenyl group, and a ketone functional group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-chlorohexanone under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the aldehyde group of 3,4-dimethoxybenzaldehyde reacts with the ketone group of 1-chlorohexanone to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using catalysts and controlled reaction conditions to enhance yield and purity. Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Shares structural similarities with 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane and is used as an intermediate in the synthesis of antineoplastic drugs.
1-Chloro-6-methoxyhexane: Another related compound used in organic synthesis.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various applications in research and industry.
Biological Activity
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound, characterized by a chloro group and a dimethoxy-substituted phenyl ring, presents unique structural features that may influence its biological interactions and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
where , , and correspond to the number of carbon, hydrogen, and oxygen atoms in the molecular formula. The presence of the chloro group and methoxy substituents on the phenyl ring can significantly affect the compound's reactivity and biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets, such as enzymes or receptors. The exact mechanism remains to be fully elucidated; however, it is believed that the compound may act through:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with various receptors to elicit physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain microbial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical concentrations compared to control groups.
Assay Type | IC50 (µM) | Control IC50 (µM) |
---|---|---|
DPPH | 25 | 50 |
ABTS | 30 | 60 |
Study 2: Antimicrobial Efficacy
The antimicrobial activity was assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings indicate that the compound exhibits promising antimicrobial properties.
Study 3: Anti-inflammatory Potential
In vitro studies on macrophage cell lines demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
6-chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-17-13-8-7-11(10-14(13)18-2)12(16)6-4-3-5-9-15/h7-8,10H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSNYRNWSPUIOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628164 | |
Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19347-74-1 | |
Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19347-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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